![molecular formula C10H16N2O4S B8067910 Biotin-D-Sulfoxide](/img/structure/B8067910.png)
Biotin-D-Sulfoxide
Overview
Description
Biotin-D-Sulfoxide is a natural product found in Aspergillus niger and Trypanosoma brucei with data available.
Scientific Research Applications
Bacterial Utilization and Metabolism : Biotin-D-Sulfoxide can be utilized by certain bacteria, such as pseudomonads, as a sole source of carbon, nitrogen, and sulfur. In these bacteria, biotin is produced during the growth on biotin-D-Sulfoxide. The research indicates that reduction of D-Sulfoxide to the thioether precedes the utilization of the sulfur atom in these bacteria (Im, Roth, McCormick, & Wright, 1970).
Enzymatic Reduction in E. coli : Studies have shown that E. coli mutants deficient in biotin biosynthesis can use D-biotin-D-sulfoxide to fulfill their growth requirements. The in vitro reduction of D-biotin-D-sulfoxide to biotin in E. coli requires a protein cell-free extract and NADPH (Cleary & Dykhuizen, 1974).
Enzymatic Reduction Process : The enzymatic reduction of D-biotin-D-sulfoxide to D-biotin is a complex reaction. Biotin sulfoxides, including D-biotin-D-sulfoxide, are found in various natural sources and are important for organisms as they represent a significant form of biotin that needs to be utilized (del Campillo-Campbell, Dykhuizen, & Cleary, 1979).
Genetic Analysis in E. coli : The genes required for the reduction of biotin-D-Sulfoxide to biotin in E. coli have been identified and mapped, highlighting the genetic basis for this metabolic process (Dykhuizen, 1973).
Molecular Cloning and Expression : The gene for biotin sulfoxide reductase, which catalyzes the conversion of D-biotin-D-sulfoxide to D-biotin, has been cloned and expressed. This research provides insights into the molecular biology underlying the reduction process (Pollock & Barber, 1995).
Biotransformation in Rats : The biotransformation of biotin to bisnorbiotin, involving biotin sulfoxide, has been observed in rats. This study provides insights into the metabolic pathways and catabolism of biotin and its derivatives (Wang, Mock, & Mock, 1997).
properties
IUPAC Name |
5-[(3aS,4S,5S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKCIQYNAOBNQ-OKPRWBIXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]([S@]1=O)CCCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-D-Sulfoxide | |
CAS RN |
10406-89-0 | |
Record name | BIOTIN SULFOXIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ET0LK93W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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